Nitidine chloride
Overview
Description
Nitidine chloride is a natural benzophenanthridine alkaloid primarily extracted from the roots of the plant Zanthoxylum nitidum, which belongs to the Rutaceae family . This compound has garnered significant attention due to its diverse biological activities, including antimalarial, antifungal, antiangiogenesis, and notably, antitumor properties . This compound has been traditionally used in folk medicine for its pain-relieving and blood circulation-enhancing effects .
Mechanism of Action
Nitidine chloride (NC) is a benzophenanthridine alkaloid derived from Zanthoxylum nitidum, a frequently-used Chinese herbal medicine . It has been recognized for its diverse therapeutic effects, particularly in tumors and inflammation-related diseases .
Target of Action
NC has been found to interact with several targets in the cell. It has been identified to suppress cell proliferation, stimulate apoptosis, and induce cell cycle arrest . The primary targets of NC include the p53/14-3-3 Sigma/CDK1 axis , which plays a crucial role in cell cycle regulation . It also targets autophagy-related 4B cysteine peptidase (ATG4B) .
Mode of Action
NC interacts with its targets leading to several cellular changes. It inhibits the proliferation of cells and induces G2/M phase cell cycle arrest, potentially by regulating the p53/14-3-3 Sigma/CDK1 axis . Furthermore, it has been observed that NC can down-modulate ERK phosphorylation .
Biochemical Pathways
NC affects several biochemical pathways. It has been reported to inhibit cell proliferation, induce apoptosis, trigger cell cycle arrest, and sensitize cancer cells to chemotherapeutic drugs . It also influences the Akt/GSK-3β/Snail signaling pathway , which is involved in cell migration and invasion.
Pharmacokinetics
The pharmacokinetic properties of NC have been studied. It has been found that the intestinal absorption of NC is passive diffusion . It is rarely excreted with urine and feces in the form of the prototype drug . NC has a moderate binding to plasma protein, which is independent of the drug concentration .
Result of Action
The molecular and cellular effects of NC’s action are significant. It has been observed to inhibit the viability of cells significantly in a time-dose-dependent manner . Moreover, NC-induced apoptosis was confirmed by DAPI staining and flow cytometry analysis of Annexin V-FITC/PI . It was also observed that the ratio of Bax/Bcl-2 in the cytoplasm increases, activating Caspase-3/-9 and ultimately inducing apoptosis via the mitochondrial pathway .
Action Environment
The action, efficacy, and stability of NC can be influenced by environmental factors. It’s worth noting that NC is a natural compound extracted from Zanthoxylum nitidum, a plant that grows in specific environmental conditions . Therefore, factors such as soil quality, climate, and harvesting time might influence the concentration and efficacy of NC in the plant.
Biochemical Analysis
Biochemical Properties
Nitidine chloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been reported to inhibit the activation of MAPK and NF-κB cell signaling pathways . It also influences the ratio of Bax/Bcl-2 in the cytoplasm, activating Caspase-3/-9 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner . It also induces apoptosis, confirmed by DAPI staining and flow cytometry analysis of Annexin V-FITC/PI .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to increase the ratio of Bax/Bcl-2 in the cytoplasm, thereby activating Caspase-3/-9 and ultimately inducing apoptosis via the mitochondrial pathway . It also inhibits the activation of MAPK and NF-κB cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. Within a certain concentration and time range, this compound can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving murine osteoarthritis, intra-articular injection of this compound significantly alleviated the cartilage erosion, ECM degradation, and subchondral alterations in OA progression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit the activation of MAPK and NF-κB cell signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitidine chloride involves several steps, with the Ni-catalyzed annulation reaction being a key step to construct the isoquinolinone core structure . Subsequent transformations lead to the formation of this compound. Another method involves the use of metal palladium/ligand catalysis for the preparation of 4,5-dimethoxy-2-(methoxycarbonyl)phenylboronic acid, which is then further processed to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of readily available starting materials and catalysts to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Nitidine chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitidine oxide, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
Nitidine chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzophenanthridine derivatives.
Biology: this compound exhibits significant antifungal and antimalarial activities.
Medicine: The compound has shown promising antitumor activity against various cancer cell lines, including melanoma, lung cancer, and osteosarcoma It induces apoptosis, inhibits cell proliferation, and sensitizes cancer cells to chemotherapeutic drugs.
Comparison with Similar Compounds
Nitidine chloride is compared with other benzophenanthridine alkaloids such as:
- Fagaronine
- Chelerythrine
- Sanguinarine
These compounds share similar structural features and biological activities but differ in their potency and specific applications. For instance, this compound has shown superior antitumor activity compared to some of its analogs . The unique structural features and strong biological activities of this compound make it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDAACVSUMUMOR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6872-57-7 (Parent) | |
Record name | Nitidine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50926842 | |
Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13063-04-2 | |
Record name | Nitidine, chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13063-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitidine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitidine, chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13063-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITIDINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8WQL69T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Nitidine?
A1: Nitidine has been identified as a potent inhibitor of Topoisomerase I (topo I), an enzyme crucial for DNA replication and transcription. [] It stabilizes the covalent binary complex between topo I and DNA, leading to DNA strand breaks and ultimately cell death. []
Q2: Does Nitidine interact with other molecular targets?
A2: Besides topo I, Nitidine also exhibits inhibitory activity against Topoisomerase II (topo II), although to a lesser extent than topo I. [, ] Additionally, research suggests Nitidine can modulate the JAK2-STAT3 signaling pathway, suppressing its activation and impacting downstream processes like inflammation and angiogenesis. [, ]
Q3: What are the downstream effects of Nitidine's interaction with its targets?
A3: Nitidine's inhibition of topo I and II leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. [, , , ] Its modulation of the JAK2-STAT3 pathway contributes to its anti-inflammatory and anti-angiogenic effects. [, ]
Q4: What is the molecular formula and weight of Nitidine?
A4: The molecular formula of Nitidine is C21H14NO4, and its molecular weight is 344.34 g/mol. [, ]
Q5: Is there any spectroscopic data available for Nitidine?
A5: Yes, Nitidine's structure has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [] These techniques provide detailed information about the compound's structure and conformation.
Q6: How do structural modifications of Nitidine affect its biological activity?
A6: Research suggests that the presence of a quaternary nitrogen atom and alkoxy groups in the Nitidine structure might play a role in reducing its mutagenicity compared to structurally similar carcinogenic hydrocarbons. [] Additionally, the ability to form a C-6 iminium ion seems crucial for the antitumor activity of Nitidine and its derivatives. []
Q7: What is known about the stability of Nitidine?
A7: Nitidine can be converted to other derivatives under certain conditions. For instance, under basic conditions, it can be converted to 6-methoxy-5,6-dihydronitidine. [] This highlights the importance of considering its stability during formulation and storage.
Q8: Are there any formulation strategies to improve Nitidine's stability, solubility, or bioavailability?
A8: Research is exploring different formulations to enhance Nitidine's therapeutic potential. Nanoparticles, microspheres, and nano-micelles are being investigated as potential delivery systems to improve its solubility, bioavailability, and therapeutic efficacy while minimizing toxicity. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Nitidine?
A9: Research indicates that Nitidine chloride is absorbed via passive diffusion in the intestines. [] It binds moderately to plasma proteins, and the binding appears independent of drug concentration. [] Nitidine is rarely excreted unchanged in urine or feces. [] Further research is needed to fully elucidate its metabolic pathways and clearance mechanisms.
Q10: What is the relationship between Nitidine's pharmacokinetic properties and its dosage?
A10: Pharmacokinetic studies in rabbits revealed that the area under the curve (AUC) of this compound after intravenous administration is directly proportional to the dose. [] This suggests linear pharmacokinetics for the elimination of this compound within the tested dose range.
Q11: What cell-based assays have been used to assess Nitidine's efficacy?
A11: Nitidine's efficacy has been evaluated in various cancer cell lines, including KB, LU-1, HepG2, LNCaP, MCF7, and multidrug-resistant KBV200 cells. [, ] These studies employed MTT assays to assess cell viability and flow cytometry to analyze cell cycle progression and apoptosis.
Q12: What animal models have been used to study Nitidine's activity?
A12: Nitidine's antitumor activity has been demonstrated in vivo using nude mice bearing human HepG2 hepatocellular transplanted tumors. [] Additionally, its neuroprotective effects were investigated in Parkinson's disease animal models. []
Q13: Are there any known resistance mechanisms to Nitidine?
A13: While Nitidine shows promise as an anticancer agent, further research is needed to fully understand potential resistance mechanisms. Notably, two human camptothecin-resistant cell lines, CPT-K5 and A2780/CPT-2000, known to express camptothecin-resistant topo I, exhibited only marginal resistance to Nitidine and its derivatives. []
Q14: What is known about the toxicity profile of Nitidine?
A14: Research suggests that this compound might have some toxic effects on the liver, kidneys, and heart. [, , ] Further studies are crucial to determine its safety profile, appropriate dosage regimens, and potential long-term effects.
Q15: What analytical techniques are used to quantify Nitidine?
A15: High-performance liquid chromatography (HPLC) is commonly used to quantify Nitidine in various matrices, including plant extracts, plasma, and pharmaceutical formulations like toothpaste. [, , , , , ]
Q16: Are there any other analytical methods used to study Nitidine?
A16: Besides HPLC, thin-layer chromatography (TLC) is also employed, especially during the initial stages of extraction and purification. [, ] Other techniques, such as UV-Vis spectrophotometry, are used to measure specific parameters like total alkaloid content. []
Q17: What are some valuable resources for researchers studying Nitidine?
A17: Several academic databases provide valuable resources for Nitidine research, including Web of Science, PubMed, Google Scholar, Elsevier, CNKI, and Wanfang Data. [] These databases offer access to a wide range of scientific publications on Nitidine, covering various aspects from its isolation and characterization to its biological activity and potential therapeutic applications.
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